5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide

Description

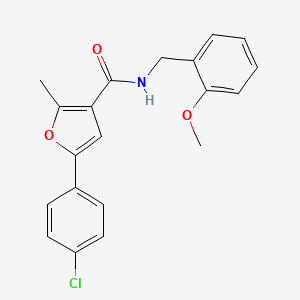

Chemical Structure and Properties The compound 5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide (CAS: 941238-56-8) is a furan-based carboxamide derivative with the molecular formula C₂₀H₁₈ClNO₃ and a molecular weight of 355.81 g/mol. Key physical properties include a predicted density of 1.223 g/cm³, boiling point of 493.6 ± 45.0 °C, and a pKa of 11.49 ± 0.46 . The structure features:

- A 2-methylfuran core substituted at position 5 with a 4-chlorophenyl group.

- A 2-methoxybenzyl group attached via the carboxamide nitrogen.

Properties

IUPAC Name |

5-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-2-methylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-13-17(11-19(25-13)14-7-9-16(21)10-8-14)20(23)22-12-15-5-3-4-6-18(15)24-2/h3-11H,12H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLQZUXFNZMYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the chlorophenyl and methoxybenzyl groups. The final step involves the formation of the carboxamide group.

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Substituents: The chlorophenyl and methoxybenzyl groups are introduced through electrophilic aromatic substitution reactions.

Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The carboxamide group can be reduced to form amines or other reduced products.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may yield amines.

Scientific Research Applications

5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anticancer properties.

Materials Science: It is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with the target molecule but differ in substituents and physicochemical properties:

*Calculated based on molecular formula.

Key Observations :

Substituent Effects on Lipophilicity: The 2-methoxybenzyl group in the target compound introduces a benzyl moiety, likely enhancing lipophilicity compared to Analog 2’s 2-methoxyphenyl group.

Steric and Electronic Differences: Analog 1’s phenoxymethyl substituent on the furan ring increases steric bulk, which may hinder binding to compact active sites compared to the target’s simpler 4-chlorophenyl group.

Molecular Weight and Solubility :

Hypothetical Pharmacological Implications

While biological activity data are unavailable in the provided evidence, structural comparisons suggest:

- Target vs. Analog 2 : The 2-methoxybenzyl group in the target could improve membrane permeability over Analog 2’s planar 2-methoxyphenyl group due to increased three-dimensionality.

- Target vs. Analog 1: The absence of a basic diethylamino group in the target may limit its solubility in physiological pH ranges but reduce off-target interactions with charged receptors.

Biological Activity

5-(4-chlorophenyl)-N-(2-methoxybenzyl)-2-methylfuran-3-carboxamide, often referred to by its chemical identifier A-803467, is a compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 357.8 g/mol. Its structure features a furan ring substituted with a chlorophenyl group and a methoxybenzyl moiety, which are critical for its biological interactions.

Research indicates that A-803467 acts primarily as a modulator of the P2X3 receptor, which is implicated in pain pathways. By inhibiting this receptor, the compound may exhibit analgesic properties, making it a candidate for pain management therapies.

| Mechanism | Description |

|---|---|

| P2X3 Receptor Modulation | Inhibition leads to reduced pain signaling |

| Anti-inflammatory Effects | Potential reduction in inflammatory cytokine production |

| Anticancer Activity | Induction of apoptosis in cancer cell lines |

Pain Management

In preclinical studies, A-803467 demonstrated significant analgesic effects in animal models. The compound was shown to reduce pain responses in models of inflammatory pain without the side effects commonly associated with opioids.

Anticancer Properties

Recent studies have highlighted the anticancer potential of A-803467. In vitro assays revealed that it inhibits proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The compound's IC50 values indicate potent activity:

- MDA-MB-231 : IC50 = 0.126 µM

- Prostate Cancer Cells : IC50 = 0.175 µM

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.126 | Induction of apoptosis |

| Prostate Cancer | 0.175 | Cell cycle arrest |

Case Studies

- Preclinical Pain Model : In a study involving mice with induced inflammatory pain, administration of A-803467 resulted in a significant reduction in pain scores compared to controls (p < 0.05). The study concluded that A-803467 could be an effective alternative to traditional analgesics.

- Cancer Treatment Study : In vitro studies on breast cancer cell lines showed that treatment with A-803467 resulted in increased levels of caspase-9, suggesting activation of the intrinsic apoptotic pathway. Additionally, it exhibited selective toxicity towards cancer cells compared to normal cells.

Safety and Toxicology

Toxicological assessments have indicated that A-803467 has a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg in animal models. This low toxicity suggests potential for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.